Reboxetine-d5 Mesylate

Description

Reboxetine-d5 Mesylate is a deuterated form of Reboxetine Mesylate, which is a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Reboxetine due to its stable isotopic labeling .

Properties

IUPAC Name |

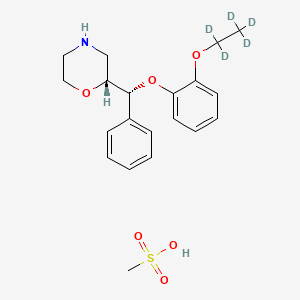

methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-HODPIWSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Original Pharmacia Edronax™ Process

The Pharmacia route began with (±)-reboxetine mesylate synthesis, followed by chiral resolution to isolate the (S,S)-enantiomer. Key steps included:

-

Protection of trans-cinnamyl alcohol : The primary alcohol was protected using trimethylsilyl (TMS) groups, though selectivity issues necessitated additional purification.

-

Chloroacetylation : Chloroacetyl chloride introduced a two-carbon fragment, forming an intermediate that required reduction with Vitride™ (sodium bis(2-methoxyethoxy)aluminum hydride).

-

Mesylation and resolution : Methanesulfonyl chloride converted the intermediate to the mesylate salt, which was resolved using L-mandelic acid. This step consumed significant solvents, including dichloromethane and toluene.

The process yielded (S,S)-reboxetine succinate with an overall yield of 7.3% from trans-cinnamyl alcohol, requiring 1,237 L of solvent and 112 kg of reagents per kg of API.

Pfizer’s Green Chemistry Approach

Pfizer’s method addressed inefficiencies by relocating the chiral resolution step earlier and employing enzymatic catalysis:

-

Early chiral resolution : Lipase B from Candida antarctica (Novozymes CalB) catalyzed the kinetic resolution of (±)-diol intermediates, achieving >99% enantiomeric excess (e.e.).

-

Optimized mesylation : Methanesulfonyl chloride reacted with the resolved diol in toluene, eliminating dichloromethane use. Triethylamine neutralized HCl byproducts, simplifying workup.

-

Epoxide formation and ring closure : Sodium hydroxide and methyltributylammonium chloride facilitated epoxidation, followed by morpholine ring closure under mild conditions.

This approach reduced solvent consumption to 216 L/kg API and improved the overall yield to 25.6%, with fewer intermediate isolations.

Deuterium Incorporation Strategies

This compound incorporates five deuterium atoms, typically at positions adjacent to the morpholine ring or ethoxy groups. Deuterium is introduced via:

-

Deuterated reagents : Benzyl-d5 chloride or deuterated reducing agents (e.g., NaBD4) replace hydrogen-containing counterparts during intermediate synthesis.

-

Isotopic exchange : Acidic or basic conditions promote H/D exchange at labile positions, though this method risks deuteration at non-target sites.

Table 1: Deuterium Sources in Reboxetine-d5 Synthesis

| Deuterated Reagent | Position Labeled | Purity Impact |

|---|---|---|

| Benzyl-d5 chloride | Benzyl group | >98% |

| D2O (solvent) | Hydroxyl groups | Variable |

| NaBD4 | Reduction sites | >95% |

Key Reaction Steps and Optimization

Critical stages in this compound synthesis include mesylation, epoxide formation, and ring closure.

Mesylation

Methanesulfonyl chloride reacts with the hydroxyl group of the intermediate diol in toluene, with triethylamine as a base. Optimal conditions (20°C, 2h) prevent over-sulfonation and byproduct formation.

Epoxide Formation

Epoxidation of the mesylated intermediate uses sodium hydroxide and a phase-transfer catalyst (methyltributylammonium chloride). The reaction proceeds at 30°C, achieving >95% conversion within 3.5h.

Morpholine Ring Closure

The epoxide reacts with morpholine in ethanol at 65°C, forming the bicyclic structure. Catalytic HCl ensures protonation of the intermediate, directing regioselective ring closure.

Industrial Production and Scalability

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Key metrics for industrial processes include:

Table 2: Industrial Process Metrics

| Parameter | Pharmacia Process | Pfizer Process |

|---|---|---|

| Solvent Use (L/kg API) | 1,237 | 216 |

| Reagent Use (kg/kg API) | 112 | 45 |

| Yield | 7.3% | 25.6% |

| Isolations | 6 | 3 |

Automated systems reduce human error, while in-line analytics (e.g., HPLC) monitor reaction progress in real time.

Comparative Analysis of Preparation Methods

The Pharmacia process, while pioneering, suffered from low yield and high solvent use. Pfizer’s green chemistry approach improved sustainability by:

Chemical Reactions Analysis

Types of Reactions: Reboxetine-d5 Mesylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are often studied for their pharmacological activity and metabolic pathways .

Scientific Research Applications

Pharmacokinetic Studies

Reboxetine-d5 mesylate is primarily utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Reboxetine in biological systems. The deuterium labeling enhances its detectability in mass spectrometry, allowing for precise tracking of the compound's behavior in various biological contexts .

Key Research Areas:

- Metabolic Pathway Analysis : Researchers use this compound to identify and quantify metabolites in biological samples, providing insights into how Reboxetine is metabolized .

- Drug Interaction Studies : It is also employed to investigate potential drug-drug interactions and their impact on the pharmacokinetics of Reboxetine .

- Neuropharmacology : The effects of this compound on neurotransmitter systems, particularly norepinephrine, are studied to understand its therapeutic potential in neuropsychiatric disorders .

This compound exhibits biological activity similar to that of non-deuterated Reboxetine, functioning primarily as a selective norepinephrine reuptake inhibitor. This mechanism increases norepinephrine levels in the synaptic cleft, which is beneficial for treating depressive disorders and attention deficit hyperactivity disorder .

Case Studies

Several case studies highlight the clinical relevance of Reboxetine and its deuterated form:

- Case Study 1 : A 49-year-old woman with chronic fatigue syndrome and fibromyalgia showed partial improvement after switching to Reboxetine from other antidepressants. She experienced urinary hesitancy initially but improved over time .

- Case Study 2 : A 41-year-old woman who had previously responded to paroxetine but failed other treatments improved significantly when Reboxetine was added to her regimen .

- Case Study 3 : A 55-year-old man with treatment-resistant depression experienced increased alertness on Reboxetine but did not report significant mood improvement, leading to discontinuation after two months .

These cases illustrate the potential efficacy and challenges associated with using Reboxetine in treatment-resistant depression.

Mechanism of Action

Reboxetine-d5 Mesylate exerts its effects by selectively inhibiting the reuptake of norepinephrine. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. The compound does not significantly affect the reuptake of serotonin or dopamine, making it a selective norepinephrine reuptake inhibitor. The primary molecular target is the sodium-dependent norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons .

Comparison with Similar Compounds

Desipramine: Another norepinephrine reuptake inhibitor but with a different chemical structure.

Atomoxetine: Used for attention deficit hyperactivity disorder, it also inhibits norepinephrine reuptake.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with broader activity on neurotransmitter systems.

Uniqueness of Reboxetine-d5 Mesylate: this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound and its metabolites. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways and interactions of Reboxetine is crucial .

Biological Activity

Reboxetine-d5 mesylate is a deuterated form of reboxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily utilized in the treatment of major depressive disorder. This article explores its biological activity, focusing on its pharmacodynamics, efficacy in clinical studies, and potential implications for research and therapy.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 1285918-53-7 |

| Molecular Formula | CHDNOS |

| Molecular Weight | 414.53 g/mol |

| Melting Point | 170-171ºC |

| Boiling Point | 443.7ºC at 760 mmHg |

Reboxetine functions primarily by inhibiting the reuptake of norepinephrine, leading to increased concentrations of this neurotransmitter in the synaptic cleft. Unlike many other antidepressants, reboxetine has minimal effects on serotonin and dopamine reuptake, which may contribute to its unique side effect profile and therapeutic efficacy .

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

- Norepinephrine Release : Acute administration increases extracellular norepinephrine levels in the rat frontal cortex without significantly affecting serotonin levels .

- Neuronal Activity Modulation : It dose-dependently inhibits locus coeruleus neuronal firing, with an effective dose (ED50) of 191 μg/kg in animal models .

- Behavioral Effects : In rodent models, it reverses behavioral symptoms induced by reserpine, such as blepharospasm and hypothermia, demonstrating its potential as an effective antidepressant .

Clinical Efficacy

A meta-analysis evaluating the efficacy of reboxetine as an antidepressant highlighted several key findings:

- Response Rates : In studies comparing reboxetine to placebo, the pooled effect size was -1.54 (95% CI: -2.23 to -0.85), indicating a significant advantage over placebo .

- HAM-D Scale Improvement : The mean reduction in Hamilton Depression Rating Scale (HAM-D) scores ranged from 13.0 to 23.1 for patients treated with reboxetine compared to 4.5 to 8.6 for placebo groups .

- Long-term Outcomes : A long-term study showed that patients remaining on reboxetine had a relapse rate of 22%, compared to 56% for those switched to placebo after initial treatment .

Case Studies

Several case studies have documented the clinical application of this compound:

- Elderly Patients Study : An eight-week trial involving elderly patients indicated that while reboxetine improved depressive symptoms more than placebo, differences were not always statistically significant when compared with traditional antidepressants like imipramine .

- Comparative Efficacy Study : In a study comparing reboxetine with fluoxetine, no significant differences were observed in overall efficacy, suggesting that while effective, reboxetine may not outperform all SSRIs .

- Longitudinal Study Findings : A multi-center study followed patients over a longer duration and found that those who continued with reboxetine after initial treatment had significantly lower relapse rates compared to those who switched to placebo .

Safety Profile

The safety profile of this compound includes common adverse effects such as:

- Dry mouth

- Constipation

- Insomnia

- Dizziness

- Tachycardia

Adverse events were reported in approximately 67% of patients treated with reboxetine, comparable to other antidepressants like fluoxetine and imipramine . Caution is advised when prescribing to patients with certain pre-existing conditions such as glaucoma or cardiovascular disease.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Reboxetine-d5 Mesylate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions, requiring controlled reaction conditions (e.g., deuterated solvents or catalysts). Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in studies on similar deuterated compounds. For impurities, experimental designs (e.g., factorial approaches) optimize detection thresholds . Elemental analysis (C, H, N) and mass spectrometry confirm isotopic integrity and molecular identity .

Q. How does this compound function as a norepinephrine reuptake inhibitor (NRI), and what assays are used to quantify its activity?

- Methodological Answer : Its NRI activity is assessed via competitive binding assays using radiolabeled norepinephrine in synaptosomal preparations. The inhibition constant (Ki) is calculated using nonlinear regression of dose-response curves. Deuterium’s kinetic isotope effect may alter binding kinetics, necessitating side-by-side comparisons with non-deuterated Reboxetine Mesylate . Functional assays (e.g., electrophysiology in noradrenergic neurons) validate mechanistic consistency .

Q. What analytical techniques are essential for characterizing deuterium incorporation in this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>2</sup>H-NMR, identifies deuterium positions and quantifies isotopic enrichment. Mass spectrometry (MS) with isotopic pattern analysis ensures ≥99% deuterium incorporation. Cross-validation with elemental analysis confirms stoichiometric accuracy .

Advanced Research Questions

Q. How do deuterium isotope effects influence the pharmacokinetics (PK) and metabolic stability of this compound compared to its non-deuterated form?

- Methodological Answer : Deuterium can enhance metabolic stability by reducing CYP450-mediated oxidation. Comparative PK studies in animal models (e.g., rats) quantify plasma half-life (t½), clearance, and bioavailability. Stable isotope labeling in mass spectrometry (SIL-MS) tracks deuterium retention in metabolites. Statistical models (e.g., ANOVA) assess significance between deuterated and non-deuterated cohorts .

Q. What experimental design strategies optimize the formulation of this compound for in vivo studies?

- Methodological Answer : Box-Behnken designs (BBD) or response surface methodology (RSM) statistically optimize formulation parameters (e.g., lipid concentration, particle size). For nanoliposomal suspensions, factors like PEGylation extent and entrapment efficiency are modeled to meet target specifications (e.g., particle size <250 nm, polydispersity index <0.3) . Scalable methods (e.g., ethanol injection) ensure reproducibility .

Q. How can researchers resolve contradictions in reported Ki values for this compound across studies?

- Methodological Answer : Meta-analyses should standardize assay conditions (e.g., buffer pH, temperature) and normalize data to reference ligands. Sensitivity analyses identify outliers, while Bayesian hierarchical models account for inter-study variability. Transparent reporting of experimental parameters (e.g., cell line, ligand concentration) is critical .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves. Bootstrap resampling or Monte Carlo simulations assess confidence intervals for EC50/IC50. For multi-site collaborations, mixed-effects models control for inter-lab variability .

Methodological Best Practices

- Reproducibility : Document synthesis protocols in supplementary materials, including solvent purity, reaction times, and purification steps .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw NMR/MS spectra and computational scripts should be archived in public repositories .

- Ethical Compliance : For in vivo work, follow ARRIVE guidelines for animal studies and disclose deuterium’s ecological impact in waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.